molecular formula C14H18N2 B112977 [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine CAS No. 756435-66-2

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine

Cat. No.: B112977
CAS No.: 756435-66-2
M. Wt: 214.31 g/mol
InChI Key: MZFYSDVTOUQHHF-UHFFFAOYSA-N
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Description

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine: is an organic compound with the molecular formula C14H18N2 It is a derivative of naphthalene and is characterized by the presence of two methyl groups attached to the nitrogen atoms of the ethane-1,2-diamine moiety

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with transition metals.
  • Employed in organic synthesis as an intermediate for the preparation of other compounds.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of dyes and pigments due to its chromophoric properties.
  • Applied in the development of materials with specific electronic and optical properties.

Mechanism of Action

“N,N-Dimethyl-1,2-ethanediamine” is used as a precursor to imidazolidines by condensation with ketones or with aldehydes . “N-(1-Naphthyl)ethylenediamine” can also act as a bidentate ligand to give several coordination compounds .

Safety and Hazards

“N,N-Dimethyl-1,2-ethanediamine” is classified as Flam. Liq. 3 - Skin Corr. 1B . It has hazard statements H226 - H314 . “N-(1-Naphthyl)ethylenediamine” is an irritant . It has hazard statements H315, H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of 1-naphthylamine with 2-chloroethanamine: This method involves the nucleophilic substitution reaction where 1-naphthylamine reacts with 2-chloroethanamine under controlled conditions to form [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine.

    Reaction of 1-bromonaphthalene with ethylenediamine: In this method, 1-bromonaphthalene reacts with ethylenediamine, followed by methylation of the resulting product to obtain this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation products: Oxidized derivatives of the naphthalene ring.

    Reduction products: Reduced forms of the ethane-1,2-diamine moiety.

    Substitution products: Various substituted derivatives depending on the substituting agents used.

Comparison with Similar Compounds

    N,N-dimethyl-1-naphthylamine: Similar structure but lacks the ethane-1,2-diamine moiety.

    1-naphthylamine: Lacks the dimethyl and ethane-1,2-diamine groups.

    Ethylenediamine: Lacks the naphthalene ring and dimethyl groups.

Uniqueness: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine is unique due to the presence of both the naphthalene ring and the dimethylated ethane-1,2-diamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFYSDVTOUQHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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